Sms2-IN-1 is synthesized primarily for research purposes and is classified as a sphingomyelin synthase inhibitor. Sphingomyelin synthase 2, the target of Sms2-IN-1, plays a vital role in maintaining cellular lipid homeostasis and membrane integrity. The compound's classification as an inhibitor positions it within a broader category of pharmacological agents aimed at modulating lipid metabolism.
The synthesis of Sms2-IN-1 typically involves organic synthesis techniques that may include:
Detailed methodologies are often documented in scientific literature, showcasing the step-by-step process of synthesizing Sms2-IN-1.
The molecular structure of Sms2-IN-1 includes several key features:
Sms2-IN-1 undergoes specific chemical reactions that are pivotal for its function as an inhibitor:
These reactions are often analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
The mechanism of action for Sms2-IN-1 involves:
Quantitative data from kinetic assays provide insight into the efficiency and effectiveness of Sms2-IN-1 as an inhibitor.
The physical properties of Sms2-IN-1 include:
Chemical properties may include:
These properties are crucial for predicting the behavior of Sms2-IN-1 in biological systems.
Sms2-IN-1 has several applications in scientific research:
Sphingomyelin Synthase 2 is an integral membrane enzyme that catalyzes the final step of sphingomyelin biosynthesis, transferring the phosphocholine head group from phosphatidylcholine to ceramide. This reaction yields sphingomyelin and diacylglycerol, positioning Sphingomyelin Synthase 2 as a critical regulator of membrane lipid composition and signaling lipid homeostasis [4]. Unlike its isoform Sphingomyelin Synthase 1, which resides predominantly in the Golgi apparatus, Sphingomyelin Synthase 2 localizes to the plasma membrane, enabling its direct influence on plasma membrane sphingomyelin content and lipid raft dynamics [4] [9]. This strategic localization underpins its physiological and pathophysiological significance, making it an attractive target for pharmacological modulation in several disease states, including cardiovascular, metabolic, and thrombotic disorders. The development of specific Sphingomyelin Synthase 2 inhibitors, such as Sms2-IN-1, represents a promising therapeutic strategy aimed at correcting the lipid imbalances and signaling dysfunctions associated with these conditions.
Sphingomyelin Synthase 2 functions as a pivotal branch point enzyme in sphingolipid metabolism, directly governing the metabolic flux between ceramide and sphingomyelin. By converting ceramide to sphingomyelin, Sphingomyelin Synthase 2 reduces cellular ceramide levels while simultaneously increasing sphingomyelin and generating diacylglycerol [4] [7]. This biochemical activity places Sphingomyelin Synthase 2 at the center of the "sphingomyelin cycle," a critical metabolic pathway regulating the balance between these bioactive lipids. The consequences of altered Sphingomyelin Synthase 2 activity are profound: increased activity elevates sphingomyelin levels within the plasma membrane's outer leaflet, influencing membrane fluidity, microdomain formation, and signal transduction efficiency. Conversely, genetic ablation or pharmacological inhibition of Sphingomyelin Synthase 2 shifts this balance towards ceramide accumulation, a lipid mediator associated with cellular stress responses, apoptosis, and insulin resistance [6] [7]. Tissue-specific studies reveal that hepatic Sphingomyelin Synthase 2 significantly contributes to plasma sphingomyelin levels. Sphingomyelin Synthase 2 liver-specific transgenic mice exhibit a 29% increase in plasma sphingomyelin, whereas Sphingomyelin Synthase 2 knockout mice demonstrate a 25-28% reduction, underscoring the enzyme's major role in systemic sphingomyelin homeostasis [1].
The plasma membrane is a heterogeneous environment where sphingomyelin and cholesterol coalesce to form specialized microdomains termed lipid rafts. These ordered platforms facilitate the spatial organization of signaling proteins and receptors, enabling efficient signal transduction. Sphingomyelin Synthase 2, by synthesizing sphingomyelin directly within the plasma membrane, critically influences the biophysical properties and stability of these rafts [2] [5]. Sphingomyelin possesses unique biophysical characteristics compared to glycerophospholipids, primarily due to its saturated acyl chains and capacity for extensive intermolecular hydrogen bonding via its amide and hydroxyl groups [2] [8]. This allows sphingomyelin to form tightly packed, liquid-ordered phases, particularly in the presence of cholesterol.
Sphingomyelin Synthase 2 activity directly modulates the sphingomyelin-to-ceramide ratio on the plasma membrane. Elevated sphingomyelin levels promote larger, more stable raft domains. In contrast, Sphingomyelin Synthase 2 deficiency or inhibition increases ceramide, a lipid that disrupts raft integrity by altering membrane curvature and promoting domain dissociation [5]. Advanced imaging techniques, including super-resolution microscopy and single fluorescent molecule tracking, have visualized the dynamic nature of these domains. For instance, glycosylphosphatidylinositol-anchored proteins (GPI-APs) like CD59 form transient dimers within sphingomyelin/cholesterol-enriched rafts with lifetimes around 160 milliseconds; cholesterol depletion or sphingomyelin reduction significantly shortens this lifetime, demonstrating the reliance of stable signaling complexes on the lipid environment shaped by enzymes like Sphingomyelin Synthase 2 [2]. Consequently, Sphingomyelin Synthase 2 activity regulates the partitioning and function of numerous signaling proteins within rafts, including Src family kinases, G-proteins, and growth factor receptors, thereby influencing downstream signaling cascades critical for cell survival, proliferation, migration, and stress responses [2] [9].
Table 1: Impact of Sphingomyelin Synthase 2 Activity on Membrane Properties and Signaling
Sphingomyelin Synthase 2 Activity Level | Sphingomyelin/Ceramide Ratio | Lipid Raft Characteristics | Signaling Consequences |
---|---|---|---|
High (Overexpression/Activation) | Increased | Larger, more stable domains; Enhanced order | Stabilization of raft-associated receptors (e.g., GPI-APs, growth factor receptors); Potentiated proliferative/survival signals |
Low (Knockout/Inhibition) | Decreased (Ceramide increased) | Disrupted integrity; Reduced stability; Smaller domains | Impaired receptor clustering; Attenuated signaling through pathways like PI3K/Akt and PLCγ; Enhanced stress signaling/apoptosis |
Physiological (Wild-type) | Balanced | Dynamic nanodomains; Moderate stability | Balanced signal transduction appropriate for cellular context |
Dysregulated Sphingomyelin Synthase 2 expression or activity is mechanistically linked to the pathogenesis of several chronic diseases. Altered sphingomyelin metabolism influences processes central to atherosclerosis, metabolic syndrome, and thrombosis, primarily through effects on membrane properties, lipoprotein metabolism, inflammatory signaling, and cellular activation states.
Sphingomyelin Synthase 2 plays a significant role in atherogenesis through multiple mechanisms. Primarily, it regulates plasma sphingomyelin levels, which directly influence the atherogenic potential of lipoproteins. Sphingomyelin Synthase 2 liver-specific transgenic mice exhibit significantly elevated plasma sphingomyelin levels (29% increase), while Sphingomyelin Synthase 2 knockout mice show a reduction (25-28% decrease) compared to wild-type littermates [1]. This modulation is crucial because sphingomyelin enrichment in low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) particles enhances their susceptibility to aggregation, particularly following exposure to arterial wall sphingomyelinase [1] [3]. Mammalian sphingomyelinase hydrolyzes sphingomyelin within these lipoproteins to ceramide, a process that promotes lipoprotein aggregation and retention within the subendothelial space of arteries—a critical initiating event in atherosclerosis [1] [6].
Furthermore, Sphingomyelin Synthase 2 activity impacts cholesterol efflux, a key step in reverse cholesterol transport. Plasma from Sphingomyelin Synthase 2 knockout mice promotes cholesterol efflux from macrophages, whereas plasma from Sphingomyelin Synthase 2 liver-specific transgenic mice inhibits it [1]. This effect correlates with changes in apolipoprotein E (apoE) levels; Sphingomyelin Synthase 2 deficiency increases plasma apoE (2.0-fold), while liver-specific overexpression decreases it (1.8-fold) [1]. ApoE is vital for cholesterol efflux and clearance, suggesting Sphingomyelin Synthase 2 negatively regulates this protective pathway. Beyond lipid metabolism, Sphingomyelin Synthase 2 contributes to endothelial cell dysfunction, an early atherogenic event. Oxidative stress (e.g., via H₂O₂) upregulates Sphingomyelin Synthase 2 expression in endothelial cells. Overexpression of Sphingomyelin Synthase 2 exacerbates H₂O₂-induced endothelial dysfunction, promoting apoptosis and increasing adhesion molecule expression, thereby facilitating monocyte adhesion [3]. This effect involves activation of the Wnt/β-catenin signaling pathway, as pharmacological inhibition of Sphingomyelin Synthase 2 activity reduces β-catenin levels and attenuates endothelial dysfunction [3]. Consequently, Sphingomyelin Synthase 2 inhibition represents a strategy to reduce plasma sphingomyelin, decrease lipoprotein aggregation, enhance cholesterol efflux, and protect endothelial function.
Sphingomyelin Synthase 2 deficiency or inhibition confers protection against diet-induced metabolic dysfunction, highlighting its role in glucose and lipid homeostasis. Sphingomyelin Synthase 2 knockout mice exhibit improved whole-body glucose utilization and enhanced insulin sensitivity, particularly when challenged with a high-fat diet [7]. Kinetic studies using the radiolabeled glucose tracer ¹⁸F-2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG) demonstrated accelerated blood glucose clearance and increased glucose uptake specifically in insulin-target tissues like skeletal muscle in Sphingomyelin Synthase 2 knockout mice compared to wild-type controls [7]. This enhanced glucose uptake occurs concomitantly with augmented insulin signaling, evidenced by increased phosphorylation of key insulin signaling nodes (e.g., Akt) in skeletal muscle, white adipose tissue, and liver of Sphingomyelin Synthase 2 knockout mice [7].
The metabolic benefits of Sphingomyelin Synthase 2 deficiency appear complex and involve both direct and indirect mechanisms. While hepatic Sphingomyelin Synthase 2 deletion alone did not significantly improve glucose tolerance in high-fat diet-fed mice, whole-body knockout did, suggesting extra-hepatic tissues, particularly skeletal muscle, are major sites for the improved metabolic phenotype [7]. Interestingly, Sphingomyelin Synthase 2 knockout markedly elevates plasma levels of very-long-chain fatty acid (VLCFA)-containing ceramides. While ceramides, especially those with long-chain fatty acids, are often associated with insulin resistance, the specific role of VLCFA-ceramides is less clear. It is hypothesized that these specific ceramides might act as signaling molecules or reflect altered sphingolipid flux that indirectly promotes insulin sensitivity in peripheral tissues [7]. Sphingomyelin Synthase 2 deficiency also protects against hepatic steatosis by modulating key regulators of fatty acid uptake. Downregulation of cluster of differentiation 36 (CD36/FAT) and caveolin 1 expression in the liver of Sphingomyelin Synthase 2 knockout mice reduces fatty acid influx and lipid droplet accumulation, mitigating high-fat diet-induced fatty liver disease [7] [9]. Therefore, inhibiting Sphingomyelin Synthase 2 emerges as a potential strategy to combat obesity, insulin resistance, and non-alcoholic fatty liver disease.
Table 2: Metabolic Effects of Sphingomyelin Synthase 2 Deficiency in Mouse Models
Metabolic Parameter | Observation in Sphingomyelin Synthase 2 Knockout vs. Wild-Type | Proposed Mechanism |
---|---|---|
Plasma Glucose Clearance | Accelerated clearance under normal and high-fat diet | Enhanced glucose uptake in skeletal muscle and other insulin-target tissues |
Tissue Insulin Signaling | Increased phosphorylation of Akt in muscle, fat, and liver | Improved insulin receptor substrate signaling downstream |
Hepatic Steatosis | Reduced lipid accumulation on high-fat diet | Downregulation of hepatic CD36/FAT and caveolin 1, reducing fatty acid uptake |
Plasma Sphingolipids | Decreased sphingomyelin; Increased VLCFA-ceramides | Shift in sphingolipid metabolism due to blocked ceramide conversion to SM |
Adipose Tissue Inflammation | Reduced macrophage infiltration and pro-inflammatory cytokine expression | Improved systemic insulin sensitivity; Reduced lipid spillover |
Sphingomyelin Synthase 2 is a critical positive regulator of platelet activation and thrombus formation. Platelets express Sphingomyelin Synthase 2, and its level is significantly elevated in patients with acute coronary syndrome and portal hypertension compared to healthy controls [9]. Genetic deletion of Sphingomyelin Synthase 2 in mice (Sphingomyelin Synthase 2 knockout) or pharmacological inhibition using the Sphingomyelin Synthase 2 inhibitor D609 in wild-type platelets results in markedly impaired platelet responsiveness. Sphingomyelin Synthase 2-deficient platelets exhibit reduced aggregation in response to various agonists (thrombin, collagen, adenosine diphosphate), defective spreading on fibrinogen matrices, diminished clot retraction capacity, and impaired thrombus formation in vivo [9].
The mechanism underlying this hypo-responsiveness involves the disruption of key platelet activation signaling pathways downstream of the glycoprotein IIb/IIIa (integrin αIIbβ3) and glycoprotein VI receptors. Specifically, Sphingomyelin Synthase 2 deficiency or inhibition attenuates the phosphorylation and activation of phospholipase C gamma (PLCγ), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt) [9]. These signaling molecules are crucial for inside-out activation of integrin αIIbβ3 (the fibrinogen receptor), granule secretion, thromboxane A2 generation, and actin cytoskeletal reorganization necessary for stable platelet adhesion and aggregation. Sphingomyelin Synthase 2 likely facilitates the assembly of signaling complexes within lipid rafts on the platelet plasma membrane. Loss of Sphingomyelin Synthase 2 activity disrupts raft integrity, potentially preventing the efficient coupling of agonist receptors to their downstream effectors like PLCγ. Furthermore, Sphingomyelin Synthase 2 deficiency reduces the expression of total and active integrin αIIbβ3 on the platelet surface and decreases the levels of membrane-cytoskeletal linking proteins like ezrin and radixin (ERM proteins) and β-actin [9]. This suggests Sphingomyelin Synthase 2 is essential for maintaining the structural and functional integrity of the platelet membrane and its connection to the cytoskeleton, both vital for full platelet activation. The upregulation of Sphingomyelin Synthase 2 in platelets from thrombotic patients and the anti-thrombotic effect of its inhibition highlight Sphingomyelin Synthase 2 as a promising target for novel antiplatelet therapies, particularly for conditions like acute coronary syndrome and portal hypertension-associated thrombosis where current therapies may be insufficient or carry bleeding risks [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: